

A Comprehensive Technical Guide to 2-Fluorobenzotrifluoride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluorobenzotrifluoride

Cat. No.: B1329496

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **2-fluorobenzotrifluoride**, a key fluorinated aromatic compound. It details its chemical structure, physicochemical properties, spectroscopic data, and its applications as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Chemical Structure and Identification

2-Fluorobenzotrifluoride, also known as 1-fluoro-2-(trifluoromethyl)benzene, is an organic compound with the chemical formula $C_7H_4F_4$. Its structure consists of a benzene ring substituted with a fluorine atom and a trifluoromethyl group at the ortho position.

CAS Number: 392-85-8[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)

Molecular Formula: $C_7H_4F_4$ [\[1\]](#)[\[2\]](#)[\[6\]](#)[\[7\]](#)

Synonyms: o-Fluorobenzotrifluoride, 1-Fluoro-2-(trifluoromethyl)benzene, $\alpha,\alpha,\alpha,2$ -Tetrafluorotoluene[\[2\]](#)[\[5\]](#)[\[6\]](#)

Physicochemical and Spectroscopic Data

The properties of **2-fluorobenzotrifluoride** make it a versatile solvent and a stable building block in organic synthesis. The following tables summarize its key quantitative data.

Table 1: Physicochemical Properties of **2-Fluorobenzotrifluoride**

Property	Value	Reference
Molecular Weight	164.10 g/mol	[1] [3] [6]
Appearance	Clear, colorless to light yellow liquid	[1] [2]
Density	1.293 g/mL at 25 °C	[1]
Melting Point	-49 °C	[2]
Boiling Point	114-115 °C at 750 mmHg	[1]
Refractive Index (n ²⁰ /D)	1.406	[1]
Flash Point	18 °C (closed cup)	[3]

Table 2: Spectroscopic Data for **2-Fluorobenzotrifluoride**

Spectroscopy	Data	Reference
¹ H NMR	Available	[1]
¹³ C NMR	Available	[4]
¹⁹ F NMR	Available	[4]
Mass Spectrometry	Available	[1]
IR Spectroscopy	Available	[1]

Applications in Research and Development

2-Fluorobenzotrifluoride is a compound of significant interest in the pharmaceutical and agrochemical industries. The presence of both a fluorine atom and a trifluoromethyl group imparts unique properties to molecules, such as increased metabolic stability, enhanced binding affinity to target enzymes, and modified lipophilicity.

Its primary applications include:

- **Intermediate in Synthesis:** It serves as a critical building block for the synthesis of more complex fluorinated compounds, including active pharmaceutical ingredients (APIs) and agrochemicals.[\[6\]](#)
- **Solvent Applications:** Its thermal stability and low reactivity make it a useful solvent in various organic reactions.[\[2\]](#)[\[6\]](#)
- **Material Science:** It is used in the production of specialty polymers and coatings, contributing to materials with improved chemical resistance and thermal stability.[\[6\]](#)

Experimental Protocols

The following is a representative experimental protocol for a reaction type where a fluorobenzotrifluoride derivative is synthesized, illustrating the methodologies used in handling and reacting such compounds. This multi-step synthesis of **3,4-Dichloro-2-fluorobenzotrifluoride** demonstrates several common transformations in organofluorine chemistry.

Multi-Step Synthesis of 3,4-Dichloro-2-fluorobenzotrifluoride

This synthetic pathway involves side-chain photochlorination, halogen-exchange fluorination, aromatic nitration, reduction of the nitro group, and a final fluorination via the Balz-Schiemann reaction.[\[5\]](#)

Step 1: Synthesis of 3,4-Dichlorobenzotrifluoride via Photochlorination

- **Apparatus:** A UV-transparent reactor equipped with a gas sparge tube, a reflux condenser, and a mechanical stirrer.
- **Procedure:**
 - Charge the reactor with 3,4-dichlorotoluene (1 mole) and carbon tetrachloride (300 g) as a solvent.
 - Initiate stirring and heat the mixture to a gentle reflux (approximately 70-80°C).

- Turn on the internal UV light source.
- Introduce chlorine gas through the sparge tube at a rate that matches the reaction's consumption.
- Maintain the reaction temperature between 100°C and 140°C. The reaction is highly exothermic and may require external cooling.
- Monitor the reaction progress by Gas Chromatography (GC) until the desired conversion is achieved.

Step 2: Synthesis of 3,4-Dichlorobenzotrifluoride via Halogen-Exchange Fluorination

- Apparatus: A high-pressure autoclave resistant to hydrogen fluoride.
- Procedure:
 - Charge the autoclave with the crude 3,4-Dichlorobenzotrichloride from the previous step.
 - Add anhydrous hydrogen fluoride (HF) to the reactor.
 - Heat the sealed reactor to a temperature between 100°C and 150°C.
 - Maintain the reaction under pressure for several hours.
 - After cooling, carefully vent the excess HF and isolate the crude product.

Step 3: Synthesis of 2-Nitro-3,4-dichlorobenzotrifluoride via Aromatic Nitration

- Apparatus: A round-bottom flask with a dropping funnel and a stirrer, placed in an ice bath.
- Procedure:
 - Add 3,4-Dichlorobenzotrifluoride to a mixture of concentrated sulfuric acid and fuming nitric acid at 0-5°C.
 - Stir the mixture at this temperature for a specified time, then allow it to warm to room temperature.

- Pour the reaction mixture onto crushed ice and extract the product with an organic solvent.
- Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

Step 4: Synthesis of 2-Amino-3,4-dichlorobenzotrifluoride via Reduction

- Apparatus: A round-bottom flask with a reflux condenser and a mechanical stirrer.
- Procedure:
 - Add the crude 2-Nitro-3,4-dichlorobenzotrifluoride and a solvent such as ethanol.
 - Add iron powder and heat the mixture.
 - Add concentrated hydrochloric acid portion-wise.
 - Heat the mixture to reflux for 2-3 hours.
 - Cool the reaction, filter through celite, and concentrate the filtrate.
 - Basify the residue and extract the product with an organic solvent.

Step 5: Synthesis of 3,4-Dichloro-**2-fluorobenzotrifluoride** via Balz-Schiemann Reaction

- Apparatus: Standard glassware for diazotization and thermal decomposition.
- Procedure:
 - Dissolve the 2-Amino-3,4-dichlorobenzotrifluoride in an aqueous solution of fluoroboric acid (HBF_4).
 - Cool the solution to 0-5°C and add a solution of sodium nitrite (NaNO_2) dropwise to form the diazonium salt.
 - Isolate the diazonium tetrafluoroborate salt by filtration.
 - Gently heat the dry salt to induce thermal decomposition, which releases nitrogen gas and boron trifluoride, yielding the final product, 3,4-Dichloro-**2-fluorobenzotrifluoride**.

Visualized Experimental Workflow

The following diagram illustrates the multi-step synthesis of 3,4-Dichloro-2-fluorobenzotrifluoride, providing a clear visual representation of the experimental workflow.

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for 3,4-Dichloro-2-fluorobenzotrifluoride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-Fluorobenzotrifluoride (392-85-8) 1H NMR [m.chemicalbook.com]
- 2. 2-Fluoro-5-bromobenzotrifluoride(393-37-3) 1H NMR spectrum [chemicalbook.com]
- 3. CN111362775A - Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents [patents.google.com]
- 4. Benzene, 1-fluoro-2-(trifluoromethyl)- | C7H4F4 | CID 9807 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbino.com [nbino.com]
- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Fluorobenzotrifluoride]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1329496#2-fluorobenzotrifluoride-chemical-structure-and-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com